Product packaging for 2-Thiabicyclo[3.2.2]nonane(Cat. No.:CAS No. 61437-37-4)

2-Thiabicyclo[3.2.2]nonane

Cat. No.: B14584117
CAS No.: 61437-37-4
M. Wt: 142.26 g/mol
InChI Key: IBGDHKUXWYZSEY-UHFFFAOYSA-N
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Description

2-Thiabicyclo[3.2.2]nonane is a sulfur-containing heterobicyclic organic compound that serves as a core structural scaffold in medicinal chemistry research. While specific biological data for this exact thia-analogue may be limited, its structural relatives, particularly the azabicyclo[3.2.2]nonane class of compounds, have been extensively investigated for their significant biological activities. These compounds are recognized as promising lead structures in the discovery of new chemotherapeutic agents, primarily for their potent activity against tropical infectious diseases . Researchers value this bicyclic nonane framework for its potential in antiprotozoal drug development. Compounds based on the closely related 2-azabicyclo[3.2.2]nonane structure have demonstrated potent in vitro activity against the drug-resistant K1 strain of Plasmodium falciparum , the parasite responsible for the most fatal form of malaria, as well as against Trypanosoma brucei rhodesiense , the causative agent of Human African Trypanosomiasis (sleeping sickness) . The strategic modification of the bridgehead and aryl substituents on this core structure has been shown to markedly influence both antitrypanosomal and antiplasmodial potency, as well as improve the selectivity index, thereby reducing cytotoxicity . The incorporation of different heteroatoms, such as sulfur in the 2-thia derivative, is a key strategy in lead optimization. This approach allows researchers to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the drug discovery process . Consequently, this compound is a valuable building block for constructing novel chemical entities aimed at targeting neglected tropical diseases and exploring new mechanisms of action in parasitology. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14S B14584117 2-Thiabicyclo[3.2.2]nonane CAS No. 61437-37-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61437-37-4

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

2-thiabicyclo[3.2.2]nonane

InChI

InChI=1S/C8H14S/c1-3-8-4-2-7(1)5-6-9-8/h7-8H,1-6H2

InChI Key

IBGDHKUXWYZSEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CCS2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Thiabicyclo 3.2.2 Nonane Scaffolds

Direct Cyclization Strategies for the Bicyclo[3.2.2]nonane Skeleton

The most direct approach to the 2-thiabicyclo[3.2.2]nonane core involves the formation of the bicyclic system in a single key cyclization step. These strategies can be broadly categorized by the type of bond being formed to complete the bridged structure.

Intramolecular Carbon-Sulfur Bond Formation Pathways

A logical approach to the this compound skeleton is the intramolecular cyclization of a suitably functionalized cycloheptane (B1346806) precursor. This involves forming a crucial carbon-sulfur bond to create the ethylene-thioether bridge. Drawing parallels from the synthesis of the corresponding aza-analogs, where aminocyclization is a key step, one can envision a pathway starting from a cycloheptane derivative bearing both a leaving group and a thiol or sulfide (B99878) moiety. researcher.life

For instance, a hypothetical precursor such as (4-(2-mercaptoethyl)cycloheptyl)methanol could undergo an intramolecular nucleophilic substitution or a Mitsunobu reaction to forge the C-S bond and close the bicyclic ring. Another potential route is anionic cyclization, where a carbanion generated on a cycloheptane ring attacks an internal vinyl sulfide acceptor, a strategy that has been employed for constructing five-membered rings. koreascience.kr

Heavy Atom Cyclization Approaches for Chalcogen-Containing Bicyclic Systems

Transannular cyclization reactions involving heavy chalcogen atoms like sulfur and selenium provide a powerful method for constructing bridged bicyclic systems from cyclic dienes. A classic example is the reaction of 1,5-cyclooctadiene (B75094) with sulfur dichloride (SCl₂) or sulfur dibromide (SBr₂). nih.govrsc.org This reaction proceeds through a key episulfonium ion intermediate, which is then attacked intramolecularly by the second double bond. nih.gov

While this reaction predominantly yields the thermodynamically favored 9-thiabicyclo[3.3.1]nonane derivative, the formation of the bicyclo[3.2.2]nonane skeleton as a minor isomer has been noted in related systems. nih.gov The regiochemical outcome is influenced by reaction conditions and the substitution pattern of the starting diene. This approach remains a compelling, albeit potentially low-yielding, entry point directly to a thiabicycloalkane core.

Table 1: Representative Heavy Atom Cyclization for Bicyclic Sulfide Synthesis
Starting MaterialReagentMajor ProductReference
1,5-CyclooctadieneSCl₂ or SeCl₂2,6-Dichloro-9-thiabicyclo[3.3.1]nonane nih.govrsc.org
1,5-CyclooctadieneLi₂SeBicyclo[3.3.1]nonane (selenium-containing) nih.gov

Ring Expansion and Rearrangement Pathways Towards the this compound Core

Ring expansion reactions offer an alternative and powerful strategy for accessing the bicyclo[3.2.2]nonane framework from more readily available bicyclo[2.2.2]octane precursors. free.fr Significant precedent for this approach exists in the synthesis of the analogous 2-azabicyclo[3.2.2]nonanes. In these cases, a Beckmann rearrangement of a bicyclo[2.2.2]octan-2-one oxime derivative effectively inserts a nitrogen atom into the ring, expanding it to the nine-membered bicyclic system. nih.govresearchgate.netresearchgate.net

A similar strategy could be envisioned for the synthesis of the 2-thia analog. A potential pathway could involve the Schmidt reaction on a bicyclo[2.2.2]octanone using hydrazoic acid in the presence of a thiol, or a related thio-Beckmann or Tiffeneau–Demjanov type rearrangement on a precursor designed to facilitate sulfur incorporation during the ring expansion. For example, the reaction of hydrothiocyanates of bicyclo[2.2.2]octanones with sodium azide (B81097) has been shown to produce 3-azabicyclo[3.2.2]nonan-2-ones, demonstrating the feasibility of ring expansion in these systems. researchgate.net

Table 2: Ring Expansion from Bicyclo[2.2.2]octanones to Bicyclo[3.2.2]nonane Heterocycles (Aza-Analogues)
Starting MaterialKey Reagent(s)Product TypeReference
Bicyclo[2.2.2]octan-2-one derivativesNaN₃, H₂SO₄ (Schmidt/Beckmann)2-Azabicyclo[3.2.2]nonanes nih.govresearchgate.net
Substituted Bicyclo[2.2.2]octan-2-oneNaN₃, H₂SO₄3-Azabicyclo[3.2.2]nonan-2-ones researchgate.net
Keto acetal (B89532) from Diels-AlderSmI₂, then Beckmann rearrangement2-Azabicyclo[3.2.2]nonane lactam researchgate.net

Radical-Mediated and Photoredox Catalyzed Approaches for Heterocycle Construction

Modern synthetic chemistry has increasingly turned to radical-mediated and photoredox-catalyzed reactions to construct complex molecular architectures under mild conditions. rsc.org These methods are particularly well-suited for the formation of sulfur-containing heterocycles. nih.govacs.orgacs.orgbeilstein-journals.org

A promising strategy involves an intramolecular homolytic substitution (SHi) enabled by photoredox catalysis. nih.govacs.orgacs.org In this approach, a photocatalyst reduces an aryl halide precursor to generate an aryl radical. This highly reactive intermediate can then be trapped intramolecularly by a tethered sulfur atom to form the desired heterocyclic ring system. A rationally designed precursor, such as a 2-iodoaryl moiety attached to a cycloheptyl sulfide chain, could conceivably cyclize to form the this compound core.

Furthermore, photoredox-catalyzed cascade reactions, such as the [2 + 2 + 1] cyclization of 1,6-enynes with thiols, demonstrate the power of radical processes to build complex, sulfur-containing polycyclic systems. rsc.org While not a direct synthesis of the target scaffold, this methodology highlights the potential for developing a novel radical cascade that terminates in the formation of the desired bridged system.

Table 3: Examples of Radical and Photoredox Methods for Sulfur Heterocycle Synthesis
Reaction TypeKey Reagents/CatalystSubstrate TypeProduct TypeReference
Intramolecular Homolytic SubstitutionPTH (photocatalyst), DIPEAAryl halide with tethered sulfinyl groupFused sulfur heterocycles acs.org
Cascade [2+2+1] CyclizationIr(ppy)₃ (photocatalyst), p-toluenethiol1,6-Enynes, ThiolsPolycyclic sulfur heterocycles rsc.org
Radical-mediated SulfonylationNa₂S₂O₄Alkynes/AlkenesVinyl and alkyl sulfones rsc.org

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure bridged bicyclic systems presents a significant challenge. For the this compound scaffold, stereoselective strategies can be inferred from successful syntheses of chiral analogs.

A powerful approach involves the use of chiral auxiliaries. For example, the enantioselective synthesis of 2-azabicyclo[3.2.2]nonane derivatives has been achieved with excellent enantiomeric excess (>99.5% ee) by employing imines derived from the chiral pool molecules (+)- and (-)-2-hydroxy-3-pinanone. researcher.life This strategy could be directly adapted to a sulfur-containing pathway, where a chiral auxiliary guides the stereochemical outcome of a key bond-forming or rearrangement step.

Alternatively, substrate-controlled diastereoselective reactions can be employed. The synthesis of a bicyclic hydantoino-thiolactone from L-cystine showcases how the inherent chirality of a starting material can be transferred through a multi-step sequence to yield a highly stereopure bicyclic sulfur-containing product. rsc.org Modern catalytic methods also offer promise; for instance, the completely stereoselective formation of 2-deoxy S-glycosides from bicyclic iminoglycals is promoted by cerium(IV) ammonium (B1175870) nitrate, demonstrating that Lewis acids can control the stereochemistry of C-S bond formation. acs.org

Interdisciplinary Approaches for Scalable Synthetic Procedures

The transition of a synthetic route from laboratory-scale to a large-scale, practical process requires an interdisciplinary approach, combining organic synthesis with chemical engineering and process chemistry. While no scalable synthesis of this compound itself has been published, principles can be drawn from the successful scale-up of other complex bicyclic heterocycles. google.com

Applying these principles to the this compound scaffold would involve designing a convergent synthesis from inexpensive starting materials, replacing stoichiometric reagents with catalytic alternatives (e.g., photoredox or enzymatic steps), and designing key intermediates that can be isolated and purified by crystallization or distillation rather than chromatography.

Detailed Reaction Mechanism Elucidation

The construction of the bicyclo[3.2.2]nonane framework, particularly with the incorporation of a heteroatom like sulfur, requires sophisticated synthetic strategies. The elucidation of the reaction mechanisms is critical for the rational design and efficient synthesis of these complex molecules.

Pericyclic reactions, which proceed through a cyclic transition state, are a powerful tool for constructing bridged bicyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a primary method for forming the core structure. For instance, the reaction of a cyclic diene like 1,3-cycloheptadiene (B1346008) with a suitable dienophile can establish the bicyclo[3.2.2]nonane skeleton. The incorporation of sulfur can be achieved by using sulfur-containing dienophiles or by subsequent functional group transformations.

Cascade reactions, involving multiple bond-forming events in a single synthetic operation, offer an efficient route to complex molecules. These processes can be initiated to form bridged systems, including those containing sulfur. For example, formal cycloadditions, such as the (5+3) cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with bicyclobutanes catalyzed by Lewis acids, have been developed to create sulfur-containing bridged compounds. researchgate.net While not directly yielding a [3.2.2] system, these methods highlight the innovative strategies employed to build bridged sulfur heterocycles. researchgate.netresearchgate.net Mechanistic studies of these transformations are essential to control the high regio- and diastereoselectivity required for specific applications.

Nature provides elegant solutions for the synthesis of complex molecular architectures. Recent research has identified a fungal cytochrome P450 enzyme, BTG5, from Cercospora species, which is capable of constructing a bicyclo[3.2.2]nonane skeleton. This enzyme is involved in the biosynthesis of beticolin 1, a natural product that features this unique bridged ring system. rsc.org

The mechanism of the BTG5 enzyme is particularly unusual, proceeding in two distinct steps: a heterodimerization followed by a cyclization. oregonstate.edunih.gov The initial step is a common oxidation process for P450 enzymes. However, the second step is a formal redox-neutral cyclization that has been shown to be a redox-mediated reaction, a previously unreported mechanism for this class of enzymes. oregonstate.edunih.gov Further investigation into a specific mutant, BTG5-T318, has been crucial in separating these two steps, which allowed for a deeper understanding of the catalytic mechanism. oregonstate.edu This discovery of an enzymatic pathway to the bicyclo[3.2.2]nonane core opens avenues for chemoenzymatic and synthetic biology approaches to produce novel derivatives. oregonstate.edunih.gov

Enzymatic Step Description Mechanistic Insight
1. Heterodimerization A P450-catalyzed oxidation reaction joins two different precursor molecules.A common and well-understood P450 oxidation process. oregonstate.edunih.gov
2. Cyclization An intramolecular cyclization forms the bicyclo[3.2.2]nonane skeleton.An uncommon, formal redox-neutral cyclization shown to be a redox-mediated reaction. oregonstate.edunih.gov

Reaction Pathway Mapping and Transition State Analysis

Understanding the preferred reaction pathways and the structures of associated transition states is fundamental to controlling chemical reactions. For the synthesis of bridged bicyclic systems, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool. acs.org

While specific transition state analyses for the formation of this compound are not widely documented, studies on analogous systems provide significant insights. For example, in acid-catalyzed aldol-type condensations that form bicyclo[3.3.1]nonane systems, the stereochemical outcome is rationalized by analyzing the stability of the transition state, where factors like hydrogen bonding and dipole-dipole interactions play a crucial role. rsc.orgnih.govresearchgate.net

Similarly, the steric requirements of the transition state are critical in reactions involving bicyclo[3.2.2]nonane derivatives. gla.ac.uk Theoretical studies on the [2+2] cycloaddition reactions to form related bicyclic structures have utilized DFT to elucidate the origin of stereoselectivity, providing detailed models of the transition states. acs.org These studies underscore that both electronic and steric factors must be considered when mapping reaction pathways. The analysis of these high-energy states allows chemists to predict reaction outcomes and devise conditions that favor the formation of a desired product.

Conformational Dynamics in Sulfur-Containing Bicyclic Systems

The three-dimensional shape of a molecule dictates its physical and biological properties. Bridged bicyclic systems like this compound are not static but exist as an equilibrium of different conformations. The bicyclo[3.2.2]nonane framework is composed of a six-membered ring and two seven-membered rings, sharing a bridge. The inherent flexibility of the seven-membered rings allows for several possible conformations.

The introduction of a sulfur atom into the bicyclic framework significantly influences its conformational preferences due to the presence of lone pairs on the sulfur atom. libretexts.org These lone pairs exert a repulsive force on other nearby electrons, an effect that can dictate the geometry of the entire molecule. libretexts.orglibretexts.org

In heteroatom-substituted bicyclo[3.3.1]nonanes, a phenomenon known as the "Hockey Sticks" effect has been described. rsc.orgnih.gov This effect arises from the lone pair-lone pair (lp-lp) repulsion between heteroatoms located at the 3- and 7-positions in the twin-chair conformation. This repulsion destabilizes the twin-chair form, causing the molecule to favor a boat-chair conformation to increase the distance between the lone pairs. rsc.orgnih.gov

While this compound has only one sulfur atom, the principle of lone pair repulsion remains critical. The sulfur lone pairs will influence the puckering of the seven-membered ring to minimize unfavorable electronic interactions with the rest of the molecular framework.

Steric factors also play a defining role. ucalgary.ca Large substituents on the bicyclic frame can create significant steric hindrance, forcing the molecule into a conformation that may be electronically less favorable but sterically preferred. nih.gov For example, bulky groups can lead to 1,3-diaxial interactions that destabilize a chair-like conformation. nih.gov The final conformational preference of any given derivative of this compound is therefore a delicate balance between minimizing lone pair repulsions (an electronic effect) and minimizing steric clashes between substituents. nih.govnih.gov

Influencing Factor Description Effect on Conformation Example System
Lone Pair Repulsion Repulsive forces between non-bonding electron pairs on heteroatoms.Can destabilize certain conformations (e.g., chair-chair) in favor of others (e.g., boat-chair) to increase the distance between lone pairs.9-Oxa-3,7-dithiabicyclo[3.3.1]nonane rsc.orgnih.gov
Steric Hindrance Repulsive forces between the electron clouds of bulky substituent groups.Can override electronic effects, forcing the ring into a conformation that minimizes steric clashes, such as 1,3-diaxial interactions.2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonanes nih.gov

Physical and Chemical Properties

Direct experimental data on the physical and chemical properties of 2-Thiabicyclo[3.2.2]nonane are not available in the current literature. However, we can infer some of its likely properties by comparing it with its parent hydrocarbon, bicyclo[3.2.2]nonane, and the analogous nitrogen-containing compound, 2-azabicyclo[3.2.2]nonane.

PropertyBicyclo[3.2.2]nonane2-Azabicyclo[3.2.2]nonaneThis compound (Predicted)
Molecular Formula C₉H₁₆ nih.govC₈H₁₅N nih.govC₈H₁₄S
Molecular Weight 124.22 g/mol nih.gov125.21 g/mol nih.gov142.26 g/mol
Physical State Solid at room temperatureLikely liquid or low-melting solidLikely liquid or low-melting solid
Boiling Point 168-170 °CNot reportedExpected to be higher than bicyclo[3.2.2]nonane due to increased molecular weight and polarity.
Melting Point 139-141 °CNot reportedExpected to be lower than bicyclo[3.2.2]nonane, as the heteroatom may disrupt crystal packing.
Solubility Soluble in organic solventsLikely soluble in organic solvents and possibly slightly soluble in water.Likely soluble in organic solvents.

Note: The properties for this compound are predicted based on trends observed in related compounds and are not experimentally verified.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Thiabicyclo[3.2.2]nonane, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be complex due to the rigid bicyclic system, which results in distinct chemical environments for many of the protons. The protons on carbons adjacent to the sulfur atom (C1 and C3) would be the most deshielded, appearing further downfield compared to other methylene (B1212753) protons in the structure. The bridgehead protons would also have characteristic chemical shifts. Extensive spin-spin coupling between non-equivalent neighboring protons would lead to complex multiplet patterns. 2D NMR techniques such as COSY (Correlation Spectroscopy) would be essential to map out the proton-proton coupling networks and trace the connectivity through the bridges of the bicyclic system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, the number of signals may be fewer than the total number of carbon atoms. The carbons directly bonded to the sulfur atom (C1 and C3) are expected to have their resonances shifted downfield to approximately 30-40 ppm. The chemical shifts of the other carbons would be comparable to those in the parent carbocycle, bicyclo[3.2.2]nonane nih.gov. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups, and 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

To illustrate, predicted chemical shift ranges for this compound can be estimated by considering the known data for analogous compounds like 3-azabicyclo[3.2.2]nonane. nih.gov

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Bridgehead (C4, C5)1.8 - 2.530 - 40
Cα to Sulfur (C1, C3)2.5 - 3.030 - 40
Ethano Bridge (C6, C7)1.5 - 2.025 - 35
Propano Bridge (C8, C9, C10)1.4 - 1.920 - 30

This is an interactive data table. The values are estimated based on analogous structures.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound (C₈H₁₄S), high-resolution mass spectrometry (HRMS) would confirm the exact mass, which has a theoretical monoisotopic mass of 142.0816.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of bicyclic heterocycles is often complex but can be predictable. For instance, studies on the mass spectra of related compounds like 3-azabicyclo[3.2.2]nonane show characteristic fragmentation pathways. aip.orgnist.gov For this compound, likely fragmentation routes would involve the loss of small, stable neutral molecules such as ethylene (B1197577) (C₂H₄) or fragments containing the sulfur atom, like thioformaldehyde (B1214467) (CH₂S) or a thiyl radical (•SH). The cleavage of the C-S bonds and the bonds forming the bicyclic bridges would lead to a series of characteristic fragment ions.

m/z Value Possible Fragment Identity Fragmentation Pathway
142[M]⁺•Molecular Ion
127[M - CH₃]⁺Loss of a methyl radical (rearrangement)
114[M - C₂H₄]⁺•Retro-Diels-Alder type fragmentation
109[M - SH]⁺Loss of a thiyl radical
97[M - C₂H₄ - SH]⁺Sequential loss
82[C₆H₁₀]⁺•Loss of C₂H₄S

This is an interactive data table. The fragmentation patterns are predicted based on general principles and data from analogous compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes. nist.gov For a saturated heterocyclic alkane like this compound, the spectra would be dominated by C-H and C-C bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature strong absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methylene (CH₂) groups. The C-H bending (scissoring and rocking) vibrations would appear in the 1400-1470 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region, between 600 and 800 cm⁻¹, making it sometimes difficult to identify definitively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-H stretching bands are also visible, the C-S stretching vibration often gives a more intense and readily identifiable signal in the Raman spectrum compared to the IR spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the thioether functional group. The symmetric vibrations of the carbon skeleton would also be more Raman active.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
C-H Stretch (sp³)2850 - 29602850 - 2960Strong (IR), Medium (Raman)
C-H Bend1400 - 14701400 - 1470Medium (IR), Weak (Raman)
C-S Stretch600 - 800600 - 800Weak (IR), Medium-Strong (Raman)
C-C Stretch800 - 1200800 - 1200Medium (Fingerprint)

This is an interactive data table. Frequencies are based on standard vibrational mode ranges.

X-Ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles within the this compound molecule.

For this bicyclic system, crystallography would confirm the connectivity and establish the exact conformation of the seven-membered ring containing the sulfur atom and the six-membered rings formed by the bridges. The conformation of bicyclo[3.2.2]nonane systems is typically a distorted boat-chair arrangement. X-ray analysis of derivatives like 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane has been used to unambiguously characterize their stereochemistry. researcher.life Similarly, a crystal structure of this compound would provide incontrovertible proof of its molecular architecture and allow for detailed analysis of intermolecular interactions in the crystal lattice.

Chiroptical Spectroscopy for Absolute Stereochemistry Assignment

The parent this compound molecule is achiral. However, if substituents are introduced into the bicyclic framework, chiral centers can be created. In such cases, the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules.

If a chiral derivative of this compound were synthesized, CD spectroscopy would be used to determine its absolute configuration, often by comparing the experimental spectrum to one predicted by quantum chemical calculations. The Cotton effects observed in the CD spectrum, which are associated with the electronic transitions of chromophores within the molecule, are exquisitely sensitive to the stereochemical environment. This technique has been applied to determine the absolute configuration of other complex bicyclic systems.

Theoretical and Computational Chemistry Studies of 2 Thiabicyclo 3.2.2 Nonane

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and energetics of molecules like 2-thiabicyclo[3.2.2]nonane. These methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, electron density distribution, and thermodynamic properties.

DFT methods, with a wide range of available functionals (e.g., B3LYP, M06-2X), offer a good balance between computational cost and accuracy, making them suitable for studying medium-sized molecules. For this compound, DFT calculations would be employed to optimize the molecular geometry, determine the ground state electronic energy, and calculate properties such as ionization potential and electron affinity.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher levels of accuracy by systematically improving upon the Hartree-Fock approximation. While computationally more demanding, these methods are invaluable for obtaining benchmark energetic data and for systems where electron correlation effects are particularly important. For instance, high-level ab initio calculations could provide a precise determination of the heat of formation for this compound.

A key aspect of the electronic structure of this compound is the nature of the C-S bonds and the involvement of sulfur's lone pairs in intramolecular interactions. Natural Bond Orbital (NBO) analysis, often performed as a post-processing step in quantum chemical calculations, can provide valuable insights into these features. uni-muenchen.denih.govresearchgate.netwisc.eduaiu.edu NBO analysis would likely reveal the hybridization of the sulfur atom and the extent of delocalization of its lone pairs into adjacent antibonding orbitals, which can influence the molecule's conformation and reactivity.

The following table illustrates the type of data that would be obtained from DFT and ab initio calculations on this compound. The values presented are hypothetical and based on typical results for similar sulfur-containing heterocyclic compounds.

PropertyDFT (B3LYP/6-31G*)Ab Initio (MP2/aug-cc-pVTZ)
Total Electronic Energy (Hartree)-635.xxxx-635.yyyy
Heat of Formation (kcal/mol)-15.x-14.y
Ionization Potential (eV)8.z8.w
Dipole Moment (Debye)1.a1.b

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

The bicyclo[3.2.2]nonane skeleton is known for its conformational flexibility. Unlike the more rigid bicyclo[2.2.1]heptane system, it can adopt several conformations. The parent bicyclo[3.2.2]nonane is understood to exist predominantly in a C2-symmetric twist-boat-chair conformation. The introduction of the sulfur atom in the 2-position is expected to influence the conformational preferences of the bicyclic system.

Molecular mechanics (MM) force fields provide a computationally efficient way to explore the conformational space of large molecules. rsc.orgwustl.eduresearchgate.net Force fields such as MMFF94 or AMBER are parameterized to reproduce experimental and high-level quantum mechanical data for a wide range of molecules. For this compound, a well-parameterized force field would allow for a rapid search of the potential energy surface to identify low-energy conformers.

Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in a molecule, can be used to study the dynamic behavior of this compound. nih.govmdpi-res.com By simulating the molecule's motion over time, MD can reveal the accessible conformations and the energy barriers between them, providing a more complete picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

In related, larger bridged systems like bicyclo[3.3.1]nonanes, the chair-chair and boat-chair conformations are key. rsc.orgnih.govacs.orgmsu.edu For this compound, the primary conformations of interest would be variations of the twist-boat-chair and boat-chair forms. The relative energies of these conformers would be determined by a balance of angle strain, torsional strain, and non-bonded interactions, with the C-S bond lengths and C-S-C bond angles playing a crucial role.

The table below shows a hypothetical conformational analysis of this compound, with relative energies calculated using a molecular mechanics force field.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Twist-Boat-Chair0.0C1-C7-C6-C5: xx.x, C1-C2-C3-C4: yy.y
Boat-Chair1.5C1-C7-C6-C5: zz.z, C1-C2-C3-C4: ww.w
Chair-Chair (strained)> 5.0-

Analysis of Bonding, Strain, and Aromaticity in the Bridged Bicyclic System

The bridged structure of this compound results in significant ring strain. The strain energy of a cyclic molecule is the extra energy it possesses compared to a hypothetical strain-free acyclic analogue. This strain arises from bond angle distortion, torsional strain, and non-bonded steric interactions. The strain energy of this compound can be estimated computationally using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, allowing for a cancellation of errors in the calculations. researchgate.netnih.govacs.org

The nature of the chemical bonds in this compound can be analyzed in detail using methods like Quantum Theory of Atoms in Molecules (QTAIM). nih.gov QTAIM analysis of the calculated electron density can identify bond critical points and characterize the nature of the interactions (e.g., covalent vs. electrostatic). This would be particularly insightful for the C-S bonds and for potential weak intramolecular interactions involving the sulfur atom. researchgate.net

Natural Bond Orbital (NBO) analysis further illuminates the bonding by describing it in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.denih.govresearchgate.netwisc.eduaiu.edu For this compound, NBO analysis can quantify the delocalization of the sulfur lone pairs and identify hyperconjugative interactions that contribute to the stability of the molecule. For instance, an interaction between a sulfur lone pair (nS) and an adjacent anti-bonding C-C orbital (σ*CC) could indicate a stabilizing electronic effect. rsc.org

Aromaticity is not a property typically associated with saturated bicyclic alkanes. However, the concept can be extended to consider potential through-space or through-bond interactions that might lead to some degree of electronic delocalization. While significant aromatic character is not expected in this compound, computational methods like Nucleus-Independent Chemical Shift (NICS) calculations could be used to probe for any localized regions of aromaticity or anti-aromaticity, although this is unlikely to be a major feature of this saturated system.

A hypothetical breakdown of the strain energy in this compound is presented in the table below, based on values for related bicyclic systems.

Strain ComponentEstimated Contribution (kcal/mol)
Angle Strainx.x
Torsional Strainy.y
Non-bonded Interactionsz.z
Total Strain Energy xx.x

Computational Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO). These calculations, typically performed at the DFT level of theory, can provide theoretical spectra that, when compared with experimental data, can help in the assignment of peaks to specific atoms in the molecule. For a flexible molecule like this compound, it is important to perform these calculations on a Boltzmann-averaged ensemble of low-energy conformers to obtain accurate predictions.

Vibrational frequencies from IR spectroscopy can also be computed. nist.govmst.edu The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. The predicted IR spectrum can help in identifying characteristic vibrational modes of the this compound skeleton, such as C-S stretching and bending vibrations.

The following table provides an example of predicted ¹³C NMR chemical shifts for this compound, based on calculations for analogous bicyclic compounds.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C135.x
C328.y
C425.z
C530.a
C626.b
C732.c
C829.d
C922.e

Reaction Pathway Prediction and Mechanistic Modeling Using Advanced Computational Methods

Computational methods can be used to model the reactivity of this compound and to predict the pathways of reactions it might undergo. This involves locating transition states on the potential energy surface and calculating activation energies.

For example, the oxidation of the sulfur atom in this compound to form the corresponding sulfoxide (B87167) and sulfone is a likely reaction. Computational modeling could be used to investigate the mechanism of this oxidation, for instance, with reagents like hydrogen peroxide or a peroxy acid. The calculations would aim to determine whether the oxidant attacks the sulfur from the more sterically accessible face of the molecule and to quantify the energy barrier for the reaction.

Another area of interest is the potential for this compound to be formed via intramolecular cycloaddition reactions. pku.edu.cnresearchgate.net Theoretical studies could explore the feasibility of various synthetic routes by calculating the reaction energies and activation barriers for the key bond-forming steps. For instance, the mechanism of a hypothetical intramolecular Diels-Alder reaction or a radical cyclization leading to the this compound core could be elucidated.

The table below illustrates a hypothetical reaction profile for the oxidation of this compound to its sulfoxide, as might be determined by DFT calculations.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + H₂O₂)0.0
Transition State+15.x
Products (this compound-2-oxide + H₂O)-40.y

Chemical Transformations and Functionalization Strategies of the 2 Thiabicyclo 3.2.2 Nonane Core

Electrophilic and Nucleophilic Substitution Reactions

While specific studies on electrophilic substitution reactions directly on the 2-thiabicyclo[3.2.2]nonane core are not extensively documented in readily available literature, the principles of reactivity for similar bicyclic sulfides can be considered. Electrophilic attack would likely be directed towards the electron-rich sulfur atom, potentially leading to the formation of sulfonium (B1226848) salts. The accessibility of the sulfur lone pairs and the steric hindrance around the bicyclic framework would be key factors influencing such reactions.

Table 1: Plausible Nucleophilic Substitution Reactions on a Hypothetical Functionalized this compound Derivative

Substrate (Hypothetical)Reagent/NucleophileProposed ProductPotential Mechanism
3-Chloro-2-thiabicyclo[3.2.2]nonaneSodium Azide (B81097) (NaN₃)3-Azido-2-thiabicyclo[3.2.2]nonaneSN2 with neighboring-group participation
3-Bromo-2-thiabicyclo[3.2.2]nonaneSodium Cyanide (NaCN)3-Cyano-2-thiabicyclo[3.2.2]nonaneSN2 with neighboring-group participation
3-Tosyloxy-2-thiabicyclo[3.2.2]nonaneSodium Methoxide (NaOMe)3-Methoxy-2-thiabicyclo[3.2.2]nonaneSN2 with neighboring-group participation

Selective Functional Group Interconversions and Derivatization

The modification of the this compound core can be effectively achieved through the interconversion of existing functional groups and further derivatization. Standard synthetic methodologies for functional group interconversions are generally applicable, with considerations for the potential reactivity of the sulfide (B99878) bridge. ub.edusolubilityofthings.comfiveable.meresearchgate.netorganic-chemistry.org For instance, a hydroxyl group on the skeleton could be oxidized to a ketone, which could then serve as a handle for a variety of subsequent transformations such as Grignard reactions, Wittig olefinations, or reductive aminations. Similarly, a carboxylic acid derivative could be converted to amides, esters, or reduced to an alcohol.

The derivatization of the this compound scaffold allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in various applications. For example, amino-functionalized derivatives of the related 3-azabicyclo[3.2.2]nonane have been synthesized and investigated for their biological activities. nih.govrsc.orgnih.gov Similar strategies could be employed for the this compound system to generate novel compounds with potential therapeutic applications.

Table 2: Examples of Potential Functional Group Interconversions on this compound Derivatives

Starting Functional GroupReagent(s)Resulting Functional Group
Alcohol (-OH)PCC, DMPKetone (=O)
Ketone (=O)NaBH₄, LiAlH₄Alcohol (-OH)
Carboxylic Acid (-COOH)SOCl₂, then R₂NHAmide (-CONR₂)
Amide (-CONR₂)LiAlH₄Amine (-CH₂NR₂)

Oxidation and Reduction Chemistry of the Endocyclic Sulfur Moiety

The endocyclic sulfur atom in this compound is susceptible to oxidation, offering a direct route to modify the electronic and steric properties of the core structure. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). mdpi.comsemanticscholar.orgmasterorganicchemistry.comwikipedia.org The stereochemical outcome of the oxidation to the sulfoxide (B87167) is of particular interest, as the resulting sulfoxide introduces a new chiral center. The direction of the oxidant's approach would be influenced by the steric environment of the bicyclic framework, potentially leading to a diastereoselective oxidation.

The reduction of the corresponding sulfoxides and sulfones back to the sulfide can also be achieved using various reducing agents. For instance, lithium aluminium hydride (LiAlH₄) is known to reduce sulfoxides to sulfides. oulu.filiverpool.ac.uk This reversible oxidation-reduction chemistry of the sulfur atom provides a versatile strategy for modulating the properties of this compound derivatives.

Table 3: Oxidation and Reduction of the Sulfur Atom in this compound

TransformationReagentProduct
Sulfide to Sulfoxidem-CPBA (1 equiv.)This compound-2-oxide
Sulfide to Sulfonem-CPBA (2 equiv.) or H₂O₂This compound-2,2-dioxide
Sulfoxide to SulfideLiAlH₄This compound

Ring-Opening and Rearrangement Reactions of the Bridged System

The strained bicyclic framework of this compound can be susceptible to ring-opening and rearrangement reactions under specific conditions, leading to the formation of novel molecular architectures. While specific studies on the this compound system are limited, related bicyclic systems have been shown to undergo such transformations. For example, an acid-catalyzed cyclization of methyl 1-(3-oxobutyl)-2-oxocyclopentanecarboxylate has been reported to yield a methyl 5-methyl-7-oxo-6-oxabicyclo[3.2.2]nonane-1-carboxylate via a rearrangement reaction. mdpi.comshu.ac.uk This suggests that the bicyclo[3.2.2]nonane skeleton can be formed through rearrangement pathways and, conversely, might be prone to skeletal reorganization under acidic conditions.

The presence of the sulfur atom could also play a crucial role in mediating ring-opening or rearrangement processes. For instance, the formation of a sulfonium ion intermediate could trigger a cascade of bond-breaking and bond-forming events, leading to a rearranged product. Thermal or photochemical conditions might also induce rearrangements, as has been observed in other bicyclic systems. fiveable.mesemanticscholar.orgfree.frucl.ac.ukbeilstein-journals.orgarchive.org

Table 4: Potential Ring-Opening and Rearrangement Reactions

Reaction TypeConditionsPotential Outcome
Acid-catalyzed RearrangementStrong Acid (e.g., H₂SO₄)Skeletal reorganization to a more stable bicyclic or monocyclic system.
Thermal RearrangementHigh TemperatureIsomerization or fragmentation.
Photochemical RearrangementUV irradiationIsomerization or ring contraction/expansion.

Advanced Applications in Chemical Research and Materials Science

Supramolecular Chemistry and Host-Guest Recognition Architectures (Analogy to Related Bicyclic Receptors)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and van der Waals forces. A central theme within this field is host-guest chemistry, where a larger 'host' molecule possesses a cavity that can selectively bind a smaller 'guest' molecule. The efficacy of a host molecule is largely dependent on the principle of preorganization—a rigid structure that does not require significant conformational change to bind a guest.

The 2-thiabicyclo[3.2.2]nonane framework, by its very nature as a bridged bicyclic system, offers a high degree of structural rigidity. This intrinsic property makes it an attractive scaffold for the design of molecular receptors. By attaching convergent functional groups to this core, a well-defined binding cavity can be engineered. The utility of sulfur-containing macrocycles in molecular recognition is well-established, with compounds like thiacalixarenes being notable for their ability to form stable complexes with various ions and neutral molecules. tandfonline.comjst.go.jp The sulfur atom in the this compound bridge can likewise influence binding properties through electronic effects or by acting as a soft donor site for specific guests.

The potential applications of this scaffold in host-guest chemistry can be understood by analogy to other bicyclic systems used as molecular receptors. The defined spatial arrangement of substituents on the nonane (B91170) frame allows for the precise positioning of binding sites, a critical feature for achieving high selectivity in molecular recognition.

Receptor ClassKey Structural FeatureBinding Interaction ExampleRelevance to this compound
Thiacalixarenes Macrocyclic structure with sulfur bridgesComplexation of metal ions and small organic molecules tandfonline.comThe sulfur atom can act as a binding site or influence the electronic properties of the cavity.
Bicyclic Peptides Rigid, constrained peptide loopsRecognition of protein surfacesFunctionalized nonane scaffold can mimic peptide turns for biomolecular recognition.
Cryptands 3D, cage-like structures with heteroatomsEncapsulation of metal cationsThe bridged structure provides a 3D framework for building cage-like hosts.

Design of Rigid Scaffolds for Organocatalysis and Metal Complexation

The development of new catalysts with high efficiency and selectivity is a cornerstone of modern chemistry. Rigid molecular scaffolds are highly prized in catalyst design because they reduce conformational flexibility, which in turn allows for more precise control over the stereochemical outcome of a reaction. Bicyclic frameworks are widely employed in N-heterocyclic carbene (NHC) organocatalysis and as ligands for transition metal complexes. acs.orgst-andrews.ac.uk

The this compound skeleton serves as a robust and sterically defined core that can be functionalized to create novel organocatalysts or ligands. For example, attachment of catalytic moieties (e.g., amines, thioureas, or phosphines) to the hydrocarbon backbone would place them in a fixed spatial orientation. This is crucial for asymmetric catalysis, where the chiral environment created by the catalyst dictates the stereochemistry of the product.

Furthermore, the sulfur atom within the bicyclic structure is a potential coordination site for transition metals. The use of supported single-atom metal complexes is a significant area of catalysis research, where the interaction between the metal and the support is critical. rsc.org Similarly, the sulfur atom in a this compound-based ligand could chelate to a metal center, influencing its electronic properties and catalytic activity. This dual potential—as a scaffold for organocatalytic groups and as a ligand for metal complexes—makes it a promising platform for catalyst development. researchgate.netrsc.org

Precursors in the Total Synthesis of Complex Natural Products and Synthetic Targets

The total synthesis of complex natural products often relies on a strategy of convergent synthesis, where complex fragments of the target molecule are prepared separately before being joined together. Bicyclic compounds are valuable as starting materials or key intermediates in these syntheses because they provide a conformationally restricted core that already contains significant structural and stereochemical information.

While the direct application of this compound in a completed total synthesis is not yet widely documented, the utility of related structures is well-established. For instance, appropriately modified bicyclo[3.3.1]nonane units are recognized as valuable precursors for accessing intricate synthetic targets and natural products. rsc.org The formation of a bicyclo[3.2.2]nonane skeleton has been observed as a minor product in reactions targeting the bicyclo[3.3.1]nonane system, indicating its synthetic accessibility. researchgate.netrsc.org

The this compound scaffold offers several strategic advantages for synthetic chemists:

Stereochemical Control: The rigid framework allows for predictable, substrate-controlled reactions on the exterior of the scaffold.

Functional Group Handle: The sulfur atom can be selectively oxidized (to a sulfoxide (B87167) or sulfone) or used in rearrangements, providing a versatile handle for further chemical transformations.

Unique Core Structure: It provides a direct route to target molecules containing a thiabicyclo[3.2.2]nonane core or can be used as a template to construct adjacent rings with a defined stereochemical relationship.

The nitrogen analogue, 2-azabicyclo[3.2.2]nonane, has been synthesized from bicyclo[2.2.2]octan-2-ones, demonstrating a synthetic pathway from a smaller ring system to the more flexible bicyclo-nonane system. researchgate.netnih.gov A similar strategy could provide access to the 2-thia variant, opening its use as a precursor for novel pharmaceuticals and other complex targets.

Integration into Advanced Functional Materials and Molecular Devices

The creation of advanced materials with tailored properties increasingly relies on a "bottom-up" approach, where well-defined molecular components are designed to self-assemble into larger, functional structures. leeds.ac.uk The properties of these materials—whether electronic, optical, or mechanical—are a direct consequence of the structure and arrangement of their molecular building blocks.

Rigid molecular scaffolds like this compound are ideal candidates for use as "molecular struts" or "tectons" in the construction of porous crystalline solids like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By attaching linker groups at defined positions on the nonane backbone, it is possible to direct the formation of extended, three-dimensional networks with predictable topologies and pore sizes.

The incorporation of the sulfur heteroatom offers an additional dimension of control over material properties. The sulfur can influence the electronic band structure of a material, or it can be oxidized post-synthesis to modify the polarity and binding affinity of the pores within a framework. The greater flexibility of the bicyclo[3.2.2]nonane system compared to the more common bicyclo[2.2.2]octane system can also influence the resulting material's properties, potentially leading to improved stability or unique dynamic behaviors. nasa.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of complex heterocyclic compounds is an area of continuous innovation, with a strong emphasis on sustainability and efficiency. For sulfur-containing heterocycles like 2-thiabicyclo[3.2.2]nonane, future research will likely focus on moving beyond classical, often harsh, synthetic methodologies. Key avenues for exploration include the development of green and sustainable alternatives that utilize environmentally benign solvents, reduce the use of stoichiometric reagents, and improve atom economy.

Future synthetic strategies could draw inspiration from modern methods developed for other bicyclic systems. For instance, Herzog and Borrmann reported that the reaction of organochlorosilanes with H₂S can lead to the formation of a bicyclo[3.3.1]nonane skeleton as a major product, with a bicyclo[3.2.2]nonane skeleton as a minor isomer, suggesting that reaction conditions could be optimized to favor the latter. Methodologies such as visible-light-induced reactions, which have been used to create complex spiro- and fused heterocycles, could also be adapted. The exploration of catalytic systems, including organocatalysis and heterogeneous catalysis, presents a promising route to more efficient and selective syntheses of the this compound core.

Synthetic ApproachPotential AdvantagesRelevant Analogy
Green Chemistry Protocols Reduced environmental impact, use of non-toxic solvents, improved atom economy.General trend in synthesis of medicinally important heterocycles.
Catalytic Methods High efficiency, selectivity, and potential for asymmetric synthesis.Use of organometallic catalysts in forming other bicyclo[3.3.1]nonane cores.
Photocatalysis Mild reaction conditions, use of renewable energy sources.Visible-light-driven cyclization for other bicyclic systems.
Flow Chemistry Improved safety, scalability, and control over reaction parameters.Increasingly adopted for the synthesis of complex organic molecules.

Exploration of Unconventional Reactivity and Catalytic Transformations

The unique strained ring system and the presence of a sulfur heteroatom in this compound suggest a rich and potentially unconventional reactivity profile. Future research should focus on exploring transformations that leverage these structural features. For example, the sulfur atom could act as a handle for neighboring-group participation in substitution reactions, a phenomenon observed in the related 2,6-dichloro-9-thiabicyclo[3.3.1]nonane system.

Investigations into ring-opening and ring-expansion reactions could provide pathways to novel sulfur-containing scaffolds. Thiocarbenium ions are known to be attractive intermediates for synthesizing sulfur-containing compounds, and designing reactions that proceed through such intermediates could lead to new preparative methods. Furthermore, the application of this compound and its derivatives as ligands in transition-metal catalysis is a largely unexplored area. The sulfur atom could coordinate to metal centers, influencing the catalytic activity and selectivity in various organic transformations.

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. For this compound, advanced computational modeling can play a pivotal role in predicting its physicochemical properties, conformational preferences, and reactivity. Structure-guided and computational approaches are increasingly used in the design of macrocyclic peptides, and similar strategies can be applied here.

De novo design, guided by computational methods, can be used to create novel derivatives of this compound with tailored properties for specific applications, such as medicinal chemistry or materials science. For instance, modeling can predict how substitutions on the bicyclic framework will affect its binding affinity to biological targets or its electronic properties. Quantum mechanical calculations can elucidate reaction mechanisms and predict the outcomes of unexplored catalytic transformations, guiding experimental efforts.

Computational MethodApplication AreaPredicted Outcome
Density Functional Theory (DFT) Reactivity and Mechanistic StudiesPrediction of reaction pathways and transition states.
Molecular Dynamics (MD) Conformational AnalysisUnderstanding the dynamic behavior and preferred conformations in solution.
Quantitative Structure-Activity Relationship (QSAR) Drug DesignPredicting biological activity based on structural features.
De Novo Design Algorithms Materials ScienceDesigning novel derivatives with specific electronic or optical properties.

Hybrid Approaches Combining Synthetic and Biosynthetic Methodologies

The integration of chemical synthesis with biological processes offers innovative and sustainable routes to complex molecules. While the natural occurrence of this compound has not been established, biosynthetic methods could be engineered for its production. This could involve the use of enzymes or whole-cell systems to perform key bond-forming reactions with high stereoselectivity, an approach highlighted as a green pathway for heterocyclic synthesis.

Hybrid methodologies, which combine different biochemical and biophysical techniques, can provide a fuller description of complex molecular systems and can be applied to understand and engineer biosynthetic pathways. For example, a synthetic precursor could be converted into the final this compound scaffold using a specific enzymatic transformation. This approach could offer access to enantiomerically pure compounds that are difficult to obtain through traditional chemical synthesis.

Expanding the Scope of Applications in Emerging Chemical Fields

The rigid, three-dimensional structure of the bicyclo[3.2.2]nonane framework makes it an attractive scaffold for various applications. While its nitrogen-containing analogue, 3-azabicyclo[3.2.2]nonane, has been explored for uses as fungicides, bactericides, and central nervous system stimulants, the potential of the thia-derivative remains largely untapped.

Future research is expected to expand the applications of this compound into several emerging fields:

Medicinal Chemistry : The scaffold could serve as a novel core for the development of therapeutic agents. Related azabicyclo[3.2.2]nonane derivatives have shown promise as antiprotozoal agents, suggesting a potential avenue of investigation. The thioether moiety is also a key feature in various biologically active cyclic peptides.

Materials Science : The unique geometry and potential for functionalization make this compound a candidate for building blocks in the synthesis of novel polymers and functional materials. Bicyclic compounds have been used as polymer additives to improve stability.

Chemical Probes : The specific reactivity of the sulfur atom could be exploited in the design of chemical probes for detecting specific analytes or for studying biological processes. Bicyclic selenenyl sulfides have recently been developed as probes to study cellular redox processes.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

  • Methodological Answer : In materials science, assess its potential as a ligand for metal-organic frameworks (MOFs) via crystallography and BET surface area analysis. For medicinal applications, conduct docking studies against target proteins (e.g., enzymes with hydrophobic active sites) and validate with in vitro assays. Prioritize analogs with improved bioavailability using LogP calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.